An In-Depth Technical Guide to 3,4,5-Trichloropyridazine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3,4,5-Trichloropyridazine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichloropyridazine, identified by the CAS Number 14161-11-6 , is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1] Its structure, featuring an electron-deficient pyridazine ring substituted with three chlorine atoms, renders it a highly reactive and versatile building block for the synthesis of more complex molecular architectures. The strategic placement of the chlorine atoms and the inherent electronic properties of the 1,2-diazine system create a unique platform for nucleophilic substitution reactions, making it a valuable precursor for developing novel agrochemicals and pharmaceutical agents.[1] This guide provides a comprehensive overview of its chemical and physical properties, plausible synthetic routes, expected reactivity, and potential applications in drug discovery, grounded in established principles of heterocyclic chemistry.
Physicochemical and Spectroscopic Properties
3,4,5-Trichloropyridazine is a solid at room temperature, exhibiting low solubility in water but better solubility in common organic solvents.[1] Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 14161-11-6 | [1] |
| Molecular Formula | C₄HCl₃N₂ | [1] |
| Molecular Weight | 183.42 g/mol | [1] |
| IUPAC Name | 3,4,5-trichloropyridazine | |
| Melting Point | 56-58 °C | |
| Boiling Point | 117-118 °C (at 14-15 Torr) | |
| Appearance | Solid | [1] |
Structural Confirmation: Spectroscopic Profile
The structural integrity of 3,4,5-trichloropyridazine is confirmed through various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : The 1H NMR spectrum is expected to show a single signal for the proton at the C6 position, with its chemical shift influenced by the electronegative chlorine atoms and the diazine nitrogens. The 13C NMR spectrum would display four distinct signals corresponding to the four carbon atoms of the pyridazine ring. The carbons bearing chlorine atoms (C3, C4, C5) would appear in the downfield region characteristic of halogenated aromatic systems.
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Infrared (IR) and Raman Spectroscopy : The vibrational spectra provide key insights into the functional groups and overall molecular structure. A detailed study by Vazquez et al. has characterized the FTIR and FT-Raman spectra of 3,4,5-trichloropyridazine, providing a vibrational fingerprint for this compound. These spectra are dominated by bands corresponding to the stretching and bending modes of the pyridazine ring and the C-Cl bonds.
Caption: Chemical structure of 3,4,5-Trichloropyridazine.
Plausible Synthesis Pathway
While specific, detailed protocols for the synthesis of 3,4,5-trichloropyridazine are not abundant in readily accessible literature, a highly plausible and industrially relevant pathway can be constructed by analogy to the synthesis of its isomer, 3,4,6-trichloropyridazine. This route typically starts from mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid), a derivative of maleic anhydride.
The proposed workflow involves two key transformations:
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Cyclocondensation : Reaction of mucochloric acid with a hydrazine source (e.g., hydrazine hydrate) leads to the formation of the pyridazinone ring. This reaction is a classic method for constructing the 1,2-diazine core. The initial product is a dichlorinated hydroxypyridazine.
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Chlorination : The resulting hydroxyl group on the pyridazinone ring is subsequently converted to a chlorine atom. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., pyridine or N,N-dimethylformamide).
This two-step process provides a logical and efficient route to the target molecule from commercially available starting materials.
Caption: Proposed two-step synthesis of 3,4,5-trichloropyridazine.
Experimental Protocol (Representative)
Step 1: Synthesis of Dichlorodihydroxypyridazine Intermediate
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To a stirred solution of mucochloric acid in an appropriate solvent (e.g., water or ethanol), slowly add hydrazine hydrate at a controlled temperature (typically below 20 °C).
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After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
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Cool the mixture, and collect the precipitated solid by filtration.
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Wash the solid with cold water and dry under vacuum to yield the dichlorodihydroxypyridazine intermediate.
Step 2: Synthesis of 3,4,5-Trichloropyridazine
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Carefully add the dried intermediate from Step 1 to an excess of phosphorus oxychloride (POCl₃) at room temperature.
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or LC-MS).
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Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
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Neutralize the acidic solution with a base (e.g., solid sodium bicarbonate or aqueous sodium hydroxide) to a neutral or slightly basic pH.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain pure 3,4,5-trichloropyridazine.
Chemical Reactivity and Mechanistic Insights
The chemical behavior of 3,4,5-trichloropyridazine is dominated by the principles of nucleophilic aromatic substitution (SNAr) . The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified by the inductive electron-withdrawing effects of the three chlorine atoms, making the ring highly susceptible to attack by nucleophiles.
Regioselectivity of Nucleophilic Substitution
The key question for synthetic chemists is the regioselectivity of substitution: which of the three chlorine atoms is most readily displaced? While direct experimental studies on 3,4,5-trichloropyridazine are scarce, a robust prediction can be made based on the analysis of resonance structures and the known reactivity of similar chloroazines.
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Activation at C4 : The C4 position is ortho to one nitrogen atom (N1) and para to the other (N2). Both positions allow for effective stabilization of the negative charge in the Meisenheimer intermediate (the transition state of the SNAr reaction) through resonance. This dual activation makes the C4 position the most electrophilic and therefore the most likely site for the initial nucleophilic attack.
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Activation at C3 and C5 : The C3 and C5 positions are electronically distinct. The C3 position is adjacent to N2, while C5 is adjacent to the C6-H bond. Both are activated, but generally to a lesser extent than C4.
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Steric Hindrance : Steric factors are also critical. The C4 position is flanked by two other chlorine atoms, which could present some steric hindrance to bulky nucleophiles compared to the C3 or C5 positions.
Therefore, for most nucleophiles, the first substitution is predicted to occur preferentially at the C4 position . Subsequent substitutions would depend on the nature of the newly introduced group and the reaction conditions.
Caption: Predicted reactivity hierarchy for nucleophilic substitution.
Applications in Drug Discovery and Development
The pyridazine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. 3,4,5-Trichloropyridazine serves as an ideal starting point for generating libraries of novel pyridazine derivatives for drug screening. By sequentially replacing the chlorine atoms with various functional groups, chemists can systematically explore the chemical space around the pyridazine core to optimize potency, selectivity, and pharmacokinetic properties.
Potential therapeutic areas where derivatives of 3,4,5-trichloropyridazine could be explored include:
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Oncology : Many pyridazine derivatives have shown potent anticancer activity.
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Infectious Diseases : The scaffold is present in various antibacterial and antiviral agents.
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Cardiovascular Diseases : Certain pyridazinones are known to have cardiovascular effects.
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Neuroscience : The pyridazine ring is a component of compounds targeting the central nervous system.
The synthetic utility lies in its role as a "hub" molecule, from which a diverse array of derivatives can be accessed through controlled, regioselective substitution reactions.
Safety and Handling
3,4,5-Trichloropyridazine is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
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GHS Hazard Statements :
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H301: Toxic if swallowed.
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H315: Causes skin irritation.
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H317: May cause an allergic skin reaction.
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H319: Causes serious eye irritation.
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Precautions :
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Conclusion
3,4,5-Trichloropyridazine is a highly functionalized heterocyclic building block with significant potential for synthetic and medicinal chemistry. Its value is derived from the predictable, albeit highly reactive, nature of its three chlorine substituents, which allows for controlled modification via nucleophilic aromatic substitution. While detailed studies on its specific reactivity are an area for future research, a strong foundational understanding based on the principles of heterocyclic chemistry allows scientists to leverage this compound for the efficient construction of novel molecules with potential applications in drug discovery and materials science. Proper handling and safety precautions are essential when working with this toxic and irritant compound.




